REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[C:5]([CH:10]=[O:11])=[CH:4][CH:3]=1>[Pd].C(OCC)(=O)C>[CH3:9][C:6]1([CH3:8])[CH2:7][CH:2]([CH3:1])[CH2:3][CH2:4][CH:5]1[CH:10]=[O:11]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(C1)(C)C)C=O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The H2-consumption
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated with pyridin chlorochromate
|
Type
|
CUSTOM
|
Details
|
formed
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Type
|
FILTRATION
|
Details
|
After filtration and concentration
|
Type
|
DISTILLATION
|
Details
|
the product was distilled at 65-73°/18 hPa
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(CCC(C1)C)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68.8 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |